Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate
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Overview
Description
Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that features a unique combination of functional groups, including a benzoate ester, a thiazole ring, and a dioxine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the dioxine moiety: Starting from 2,3-dihydroxybenzoic acid, the phenolic hydroxyl groups are alkylated, followed by azidation of the carboxylic acid group.
Thiazole ring synthesis: The thiazole ring is synthesized separately through a series of reactions involving thiourea and α-haloketones.
Coupling reaction: The final step involves coupling the dioxine and thiazole intermediates with methyl 4-bromobenzoate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
Uniqueness
Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate is unique due to its combination of a benzoate ester, a thiazole ring, and a dioxine moiety. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 4-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-25-19(24)13-4-2-12(3-5-13)15-11-28-20(21-15)22-18(23)14-6-7-16-17(10-14)27-9-8-26-16/h2-7,10-11H,8-9H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSBZPWSHNSYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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